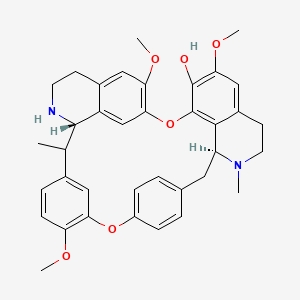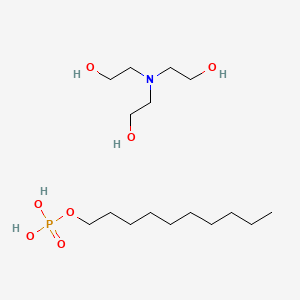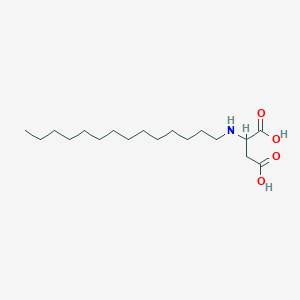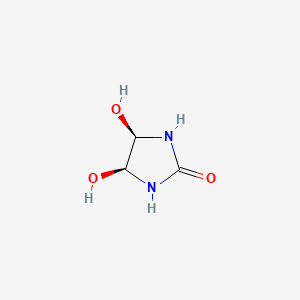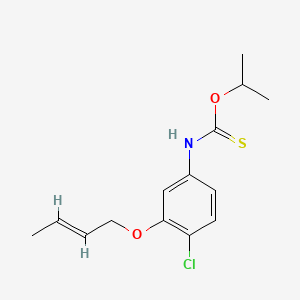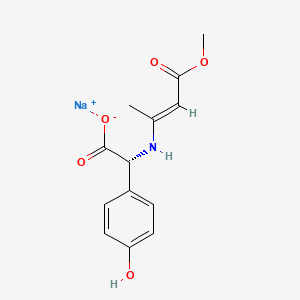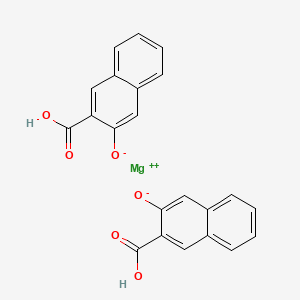
Magnesium hydroxynaphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium hydroxynaphthoate is a chemical compound with the molecular formula ( \text{C}{22}\text{H}{14}\text{MgO}_6 ). It is a magnesium salt of hydroxynaphthoic acid, specifically derived from 2-naphthalenecarboxylic acid, 3-hydroxy-. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Magnesium hydroxynaphthoate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with hydroxynaphthoic acid. The reaction typically involves dissolving hydroxynaphthoic acid in a suitable solvent, such as ethanol or water, and then adding magnesium oxide or magnesium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where magnesium oxide or magnesium hydroxide is reacted with hydroxynaphthoic acid under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration, are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Magnesium hydroxynaphthoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted naphthoates
科学的研究の応用
Magnesium hydroxynaphthoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of magnesium hydroxynaphthoate involves its interaction with cellular components. It can act as a chelating agent, binding to metal ions and affecting various biochemical pathways. In biological systems, it can disrupt cellular processes by interfering with enzyme activity and membrane integrity.
類似化合物との比較
Similar Compounds
- Magnesium hydroxide
- Magnesium oxide
- Hydroxynaphthoic acid
Uniqueness
Magnesium hydroxynaphthoate is unique due to its specific structure, which combines the properties of magnesium and hydroxynaphthoic acid. This combination imparts unique chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
65756-94-7 |
|---|---|
分子式 |
C22H14MgO6 |
分子量 |
398.6 g/mol |
IUPAC名 |
magnesium;3-carboxynaphthalen-2-olate |
InChI |
InChI=1S/2C11H8O3.Mg/c2*12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h2*1-6,12H,(H,13,14);/q;;+2/p-2 |
InChIキー |
HDGZVUGGOOMFHA-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-].C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)


